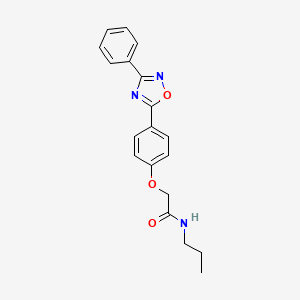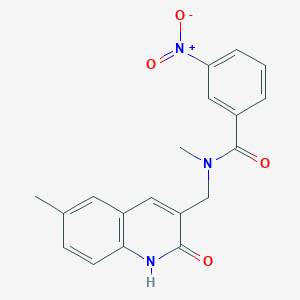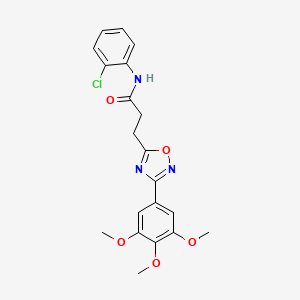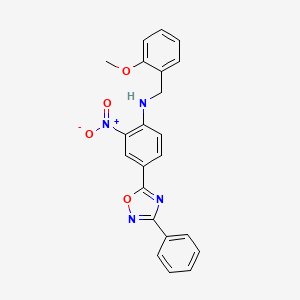![molecular formula C22H21N5O3 B7703654 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and maintenance, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.
Mechanism of Action
PARP enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively targets PARP 1 and 2 enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells are able to repair DNA damage through other pathways, while cancer cells with defects in DNA repair pathways are more reliant on PARP enzymes for DNA repair. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for PARP 1 and 2 enzymes, as well as its ability to selectively kill cancer cells with defects in DNA repair pathways. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study and development of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. These include exploring its potential use in combination with other anticancer agents, as well as its efficacy in the treatment of other types of cancer. Additionally, further research is needed to better understand the mechanisms underlying its selectivity for cancer cells with defects in DNA repair pathways, as well as to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline with butylamine, followed by nitration and coupling with 3-nitrobenzoyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. Its mechanism of action involves the inhibition of PARP enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with defects in DNA repair pathways. This compound has shown promising results in clinical trials for the treatment of various types of cancer, including ovarian, breast, and prostate cancer.
properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-4-10-26-21-18(13-15-9-8-14(2)11-19(15)23-21)20(25-26)24-22(28)16-6-5-7-17(12-16)27(29)30/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQERYYTSYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

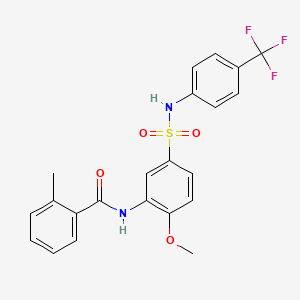
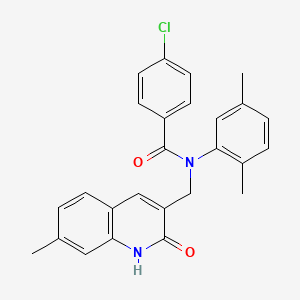

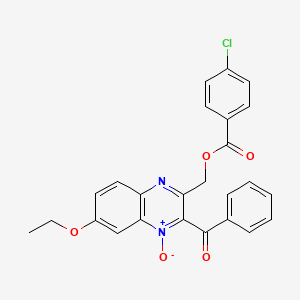

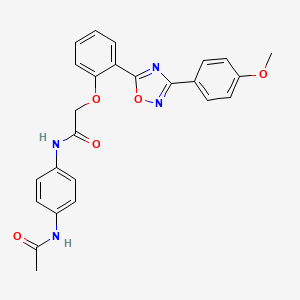
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
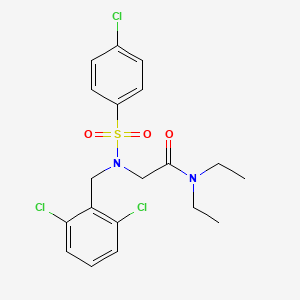

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
